Cy5-PEG3-TCO

Fluorescence Quantum Yield Bioimaging Cyanine Dye Performance

Cy5-TCO probes often suffer poor solubility and high non-specific binding, compromising bioorthogonal labeling in live cells. Cy5-PEG3-TCO is engineered with a PEG3 spacer that balances hydrophilicity and steric accessibility, enabling direct conjugation in PBS without co-solvents. - iEDDA kinetics: 10³-10⁴ M⁻¹s⁻¹ for rapid tetrazine ligation; - Ex/Em: 649/670 nm, quantum yield ~0.28; - ≥95% purity, shipped ambient.

Molecular Formula C49H69ClN4O6
Molecular Weight 845.5 g/mol
Cat. No. B12367833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG3-TCO
Molecular FormulaC49H69ClN4O6
Molecular Weight845.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+;
InChIKeyMLYDOKJGDBYTOW-YUZSSDIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG3-TCO: Technical Specifications and Core Attributes for Bioorthogonal Conjugation


Cy5-PEG3-TCO (Cyanine5-PEG3-trans-cyclooctene) is a heterobifunctional fluorescent probe comprising a Cy5 fluorophore, a triethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) reactive group [1]. It is a dye derivative of Cyanine 5 (Cy5) [2] that undergoes inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-bearing molecules . The compound is supplied as a purple to purplish red solid with molecular weight 845.55 g/mol and molecular formula C49H69ClN4O6 [3].

Why Cy5-PEG3-TCO Cannot Be Directly Replaced by Other Cy5-TCO Conjugates or PEG-Length Variants


Direct substitution among Cy5-PEGn-TCO analogs is scientifically invalid due to quantifiable differences in solubility, bioconjugation efficiency, and steric accessibility. The PEG spacer length critically influences aqueous solubility (from mg/mL in buffer), protein adsorption profiles, and the effective molar concentration of the TCO group for click reactions [1]. Variants with no PEG (Cy5-TCO) exhibit significantly lower water solubility and increased non-specific binding, while longer PEG chains (e.g., PEG7, PEG8) increase hydrodynamic radius and may reduce labeling density [2]. The PEG3 configuration represents an empirically validated balance between hydrophilicity and minimal steric hindrance, as detailed in the quantitative evidence below.

Quantitative Differentiation of Cy5-PEG3-TCO Against Closest Analogs and In-Class Competitors


Fluorescence Quantum Yield of Cy5-PEG3-TCO Maintained at 0.28 – Equivalent to PEG-Free Cy5-TCO and Superior to Many Cy5 Derivatives

Cy5-PEG3-TCO exhibits a fluorescence quantum yield (ΦF) of ~0.28 in aqueous buffer, matching the value reported for the PEG-free analog Cy5-TCO [1][2]. This demonstrates that PEG3 incorporation does not quench Cy5 fluorescence, a common concern with PEGylated fluorophores. In contrast, several Cy5 derivatives bearing alternative functional groups or shorter linkers show ΦF as low as 0.13–0.20 . The retention of high quantum yield ensures detection sensitivity comparable to the brightest Cy5 conjugates while gaining the solubility advantages of the PEG3 spacer.

Fluorescence Quantum Yield Bioimaging Cyanine Dye Performance

Aqueous Solubility of Cy5-PEG3-TCO Significantly Exceeds PEG-Free Cy5-TCO, Enabling Direct Conjugation in Physiologic Buffers

Cy5-PEG3-TCO is soluble in aqueous buffers and polar organic solvents (DMSO, DMF) [1]. In DMSO, solubility is ≥16.67 mg/mL (19.71 mM) [2]. In contrast, Cy5-TCO (no PEG) shows limited aqueous solubility and requires predominantly organic co-solvents for handling [3]. The PEG3 spacer confers an estimated >10-fold increase in aqueous buffer solubility based on class-level comparisons of PEGylated versus non-PEGylated Cy5 derivatives [4].

Solubility Bioconjugation Click Chemistry

PEG3 Linker Optimizes Bioconjugation Efficiency by Balancing Steric Hindrance and Hydrophilicity

The PEG3 spacer (approximately 13 atoms in length) in Cy5-PEG3-TCO reduces steric hindrance between the bulky Cy5 fluorophore and the TCO reactive group, ensuring rapid iEDDA reaction kinetics (rate constant 10³–10⁴ M⁻¹s⁻¹) [1]. Shorter linkers (PEG0–PEG2, <10 atoms) restrict conformational flexibility, potentially lowering effective TCO accessibility and reducing labeling efficiency by up to 30–50% compared to PEG3–PEG4 variants based on class-level studies . Longer PEG chains (PEG7–PEG8, >25 atoms) increase hydrodynamic radius and may reduce the number of functional groups that can be conjugated per biomolecule .

PEG Linker Length Bioconjugation Steric Hindrance

TCO-Tetrazine Reaction Kinetics of Cy5-PEG3-TCO Remain Unimpaired by PEG3 Conjugation

The iEDDA reaction between the TCO group of Cy5-PEG3-TCO and tetrazine derivatives proceeds with a second-order rate constant of 10³–10⁴ M⁻¹s⁻¹, identical to the rate reported for PEG-free Cy5-TCO [1][2]. This demonstrates that the PEG3 spacer does not impede TCO reactivity. For comparison, the fastest bioorthogonal reaction pairs (e.g., sTCO–tetrazine) achieve up to 10⁵ M⁻¹s⁻¹, while CuAAC click chemistry typically requires 10¹–10² M⁻¹s⁻¹ and copper catalyst [3].

Click Chemistry Kinetics iEDDA Reaction Bioorthogonal Labeling

Cy5-PEG3-TCO Offers Superior Purity Specification (>95–99%) Compared to Many In-Class PEG-TCO Conjugates

Vendor specifications for Cy5-PEG3-TCO report purity ≥95% (typically >98–99% by HPLC) [1][2]. In contrast, many longer PEG variants (e.g., Cy5-PEG7-TCO, Cy5-PEG8-TCO) are supplied at 95% purity with wider batch-to-batch variability . Higher purity reduces the risk of free dye contamination, which can cause non-specific background in imaging applications and confound quantitative fluorescence measurements.

Purity Quality Control Procurement Specification

Validated Application Scenarios for Cy5-PEG3-TCO Based on Quantified Performance Attributes


Live-Cell and In Vivo Pretargeted Imaging via Rapid iEDDA Click Chemistry

Cy5-PEG3-TCO's rapid iEDDA kinetics (10³–10⁴ M⁻¹s⁻¹) enable efficient labeling of tetrazine-modified biomolecules in living systems without copper catalyst [1]. Its aqueous solubility permits direct injection or incubation in physiologic buffers, while the PEG3 spacer reduces non-specific binding to cell surfaces [2]. This makes it suitable for pretargeted imaging strategies where TCO-modified antibodies are administered first, followed by a tetrazine-Cy5 probe for signal amplification [3].

High-Sensitivity Fluorescence Microscopy and Flow Cytometry with Uncompromised Quantum Yield

With a fluorescence quantum yield of ~0.28 and excitation/emission maxima at 649/670 nm [4], Cy5-PEG3-TCO provides bright, photostable near-infrared fluorescence ideal for confocal microscopy, super-resolution imaging (STED/PALM), and multicolor flow cytometry [5]. The maintained quantum yield relative to PEG-free Cy5-TCO ensures detection sensitivity is not sacrificed for solubility gains [6].

Site-Specific Bioconjugation of Proteins, Antibodies, and Nucleic Acids in Aqueous Media

The combination of TCO reactivity and PEG3-enhanced aqueous solubility allows direct conjugation of Cy5-PEG3-TCO to tetrazine-functionalized biomolecules in PBS or cell culture media without organic co-solvents [7]. This minimizes protein denaturation and simplifies downstream purification, making it a preferred choice for preparing fluorescent antibody-drug conjugates (ADCs), aptamer probes, and CRISPR imaging reagents .

Quantitative FRET and Molecular Interaction Studies Requiring Defined Spacer Length

The PEG3 linker provides a precise 13-atom spacer that positions the Cy5 fluorophore at a reproducible distance from the conjugation site, enabling accurate FRET efficiency calculations when paired with a donor fluorophore (e.g., FITC, Cy3) [8]. This defined geometry is critical for studying protein conformational changes, receptor-ligand binding kinetics, and nucleic acid hybridization events [9].

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